tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate
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Overview
Description
Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate is a chemical compound with the molecular formula C20H23NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate typically involves the reaction of 1,4-dimethylcarbazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the carbazole ring to tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active carbazole derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate involves its interaction with various molecular targets and pathways. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its wide range of applications in organic synthesis and materials science.
1,4-Dimethylcarbazole: A derivative with similar properties but lacking the tert-butyl acetate group.
Tert-butyl carbazole-9-acetate: Another derivative with a different substitution pattern on the carbazole ring.
Uniqueness
Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate is unique due to the presence of both tert-butyl and acetate groups, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
tert-butyl 2-(1,4-dimethylcarbazol-9-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13-10-11-14(2)19-18(13)15-8-6-7-9-16(15)21(19)12-17(22)23-20(3,4)5/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRSZVZQSCHQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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